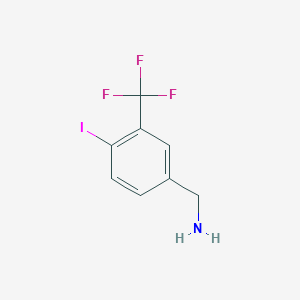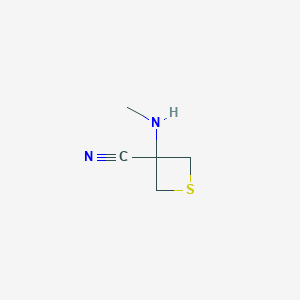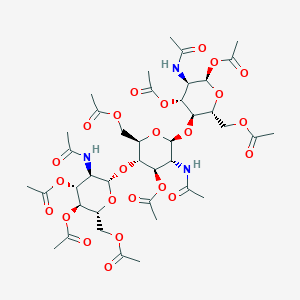
2-Hydrazinylethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinylethanethiol is an organic compound characterized by the presence of both hydrazine and thiol functional groups. This unique combination of functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinylethanethiol typically involves the reaction of ethylene sulfide with hydrazine hydrate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine or thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted hydrazine or thiol compounds.
Wissenschaftliche Forschungsanwendungen
2-Hydrazinylethanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Hydrazinylethanethiol involves its interaction with specific molecular targets. The hydrazine group can form stable complexes with metal ions, while the thiol group can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Hydrazinylthiazole
- 2-Hydrazinyl-1,3-thiazole
Comparison: 2-Hydrazinylethanethiol is unique due to the presence of both hydrazine and thiol groups, which confer distinct chemical reactivity. In contrast, similar compounds like 2-Hydrazinylthiazole primarily feature hydrazine and thiazole groups, leading to different chemical properties and applications.
Eigenschaften
Molekularformel |
C2H8N2S |
|---|---|
Molekulargewicht |
92.17 g/mol |
IUPAC-Name |
2-hydrazinylethanethiol |
InChI |
InChI=1S/C2H8N2S/c3-4-1-2-5/h4-5H,1-3H2 |
InChI-Schlüssel |
QRZMITSTLWZLER-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


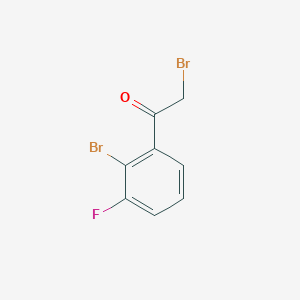


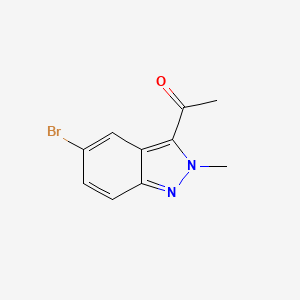
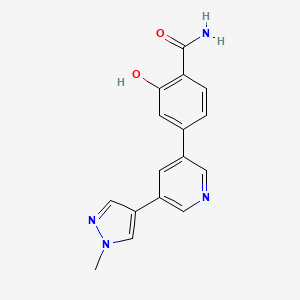
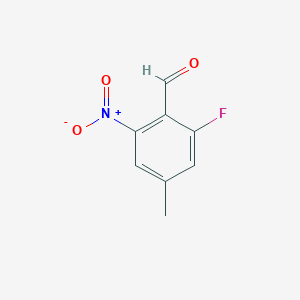
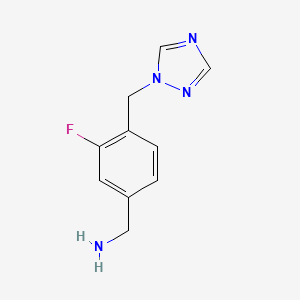
![Methyl [1,2,4]triazolo[1,5-a]pyrazine-8-carboxylate](/img/structure/B12846578.png)
